

# A Comparative Analysis of Cardiovascular Outcomes: Remogliflozin vs. Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025



A head-to-head comparison of the cardiovascular outcomes for **remogliflozin** and empagliflozin remains a critical gap in clinical research. While empagliflozin has robust data from a dedicated cardiovascular outcomes trial, **remogliflozin**'s evidence is primarily based on surrogate markers and smaller comparative studies. This guide provides a detailed comparison based on the available scientific literature to inform researchers, scientists, and drug development professionals.

### **Data on Cardiovascular Outcomes**

Direct comparative data on major adverse cardiovascular events (MACE) between **remogliflozin** and empagliflozin from a dedicated head-to-head trial is not available. Empagliflozin's cardiovascular benefits are well-established through the landmark EMPA-REG OUTCOME trial[1][2][3][4][5]. In contrast, data for **remogliflozin** is limited to its effects on cardiovascular risk factors and a comparative study on heart failure biomarkers[6][7].



| Outcome                                               | Remogliflozin Etabonate                                                                                  | Empagliflozin                                                                                                                                               |
|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Major Adverse Cardiovascular<br>Events (3-point MACE) | Data not available from a dedicated cardiovascular outcome trial.                                        | 14% reduction in 3-point MACE (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) vs. placebo (HR 0.86, 95% CI 0.74-0.99)[1] [2][3]. |
| Cardiovascular Death                                  | Data not available from a dedicated cardiovascular outcome trial.                                        | 38% reduction vs. placebo (HR 0.62, 95% CI 0.49-0.77)[1][3].                                                                                                |
| Hospitalization for Heart<br>Failure                  | Data not available from a dedicated cardiovascular outcome trial.                                        | 35% reduction vs. placebo (HR 0.65, 95% CI 0.50-0.85)[1][3].                                                                                                |
| All-Cause Mortality                                   | Data not available from a dedicated cardiovascular outcome trial.                                        | 32% reduction vs. placebo[3].                                                                                                                               |
| NT-proBNP Levels (in patients with T2DM and CHF)      | Significant reduction from baseline to 24 weeks. No significant difference compared to empagliflozin[7]. | Significant reduction from baseline to 24 weeks. No significant difference compared to remogliflozin[7].                                                    |

Note: The REMIT-HF study, a prospective, multicenter, randomized trial, compared the effects of **remogliflozin** and empagliflozin on biomarkers of heart failure in Indian patients with type 2 diabetes mellitus and chronic heart failure. The study found that both drugs significantly improved NT-proBNP levels, a key prognostic marker in heart failure, with no significant difference between the two agents[7].

# Experimental Protocols EMPA-REG OUTCOME Trial (Empagliflozin)

The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebocontrolled trial designed to evaluate the effect of empagliflozin on cardiovascular morbidity and



mortality in patients with type 2 diabetes and established atherosclerotic cardiovascular disease[3][5].

- Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease[3][5].
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily)
   or placebo, in addition to standard of care[5].
- Primary Outcome: The primary composite outcome was the time to first occurrence of a
  major adverse cardiovascular event (MACE), defined as death from cardiovascular causes,
  nonfatal myocardial infarction, or nonfatal stroke[2][3].
- Key Secondary Outcome: The key secondary composite outcome was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina[4].

### **REMIT-HF Study (Remogliflozin vs. Empagliflozin)**

The REMIT-HF study was a prospective, multicenter, active-controlled, double-arm, investigator-initiated, interventional study.

- Patient Population: 250 adult patients with type 2 diabetes mellitus and comorbid congestive heart failure (left ventricular ejection fraction <40% and NT-proBNP >600 pg/mL)[7].
- Intervention: Patients were allocated to receive either **remogliflozin** or empagliflozin and were followed for 24 weeks[7].
- Primary Endpoint: The primary endpoint was the mean percentage change from baseline in NT-proBNP level after 24 weeks of treatment[7].

## Visualizing the Mechanisms and Trial Workflow

To better understand the context of these findings, the following diagrams illustrate the proposed signaling pathway for SGLT2 inhibitors and the general workflow of a cardiovascular outcomes trial.





Click to download full resolution via product page

Caption: Proposed signaling pathway of SGLT2 inhibitors on cardiovascular outcomes.





Click to download full resolution via product page

Caption: Workflow of a typical cardiovascular outcome clinical trial.

#### Conclusion

Empagliflozin has demonstrated significant benefits in reducing major adverse cardiovascular events, cardiovascular death, and hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease[1][2][3][4][5]. The evidence for **remogliflozin** regarding hard cardiovascular outcomes is currently lacking. The REMIT-HF study suggests that **remogliflozin** is comparable to empagliflozin in improving a key biomarker of heart failure, NT-proBNP[7]. However, this does not substitute for data on clinical cardiovascular events.

For the research and drug development community, these findings underscore the necessity for a dedicated cardiovascular outcome trial for **remogliflozin** to definitively establish its position in the management of cardiovascular risk in patients with type 2 diabetes. Until such data is available, direct comparisons of cardiovascular outcomes between **remogliflozin** and



empagliflozin should be made with caution, acknowledging the disparity in the level of evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Series: Cardiovascular outcome trials for diabetes drugs Empagliflozin and EMPA-REG OUTCOME | British Journal of Diabetes [bjd-abcd.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Are Two Gliflozins Different: A Prospective Multicenter Randomized Study to Assess Effect
  of Remogliflozin Compared With Empagliflozin on Biomarkers of Heart Failure in Indian
  Patients With Type 2 Diabetes Mellitus with Chronic Heart Failure (REMIT-HF Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Cardiovascular Outcomes: Remogliflozin vs. Empagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679270#differences-in-cardiovascular-outcomesfor-remogliflozin-vs-empagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com